
3-(2,4,5-Trifluorophenyl)isoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4,5-Trifluorophenyl)isoxazol-5-amine is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of three fluorine atoms attached to the phenyl ring, which imparts unique chemical properties. Isoxazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This method typically employs copper (I) or ruthenium (II) catalysts to facilitate the (3+2) cycloaddition reaction. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .
Another method involves the oxidation of propargylamines to the corresponding oximes, followed by intramolecular cyclization mediated by copper chloride. This method provides a series of isoxazoles with a wide range of functional group compatibility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The use of metal-free synthetic routes is also being explored to reduce costs, toxicity, and environmental impact. These methods often employ tert-butyl nitrite or isoamyl nitrite as reagents to enable efficient, one-pot synthesis under conventional heating conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4,5-Trifluorophenyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, amines, and oximes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(2,4,5-Trifluorophenyl)isoxazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluorophenyl group enhances its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,3,4-Trifluorophenyl)isoxazol-5-amine
- 3-(3-Fluorophenyl)isoxazol-5-amine
- 3-(4-Fluorophenyl)isoxazol-5-amine
Uniqueness
3-(2,4,5-Trifluorophenyl)isoxazol-5-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure can lead to different reactivity and interactions compared to other isoxazole derivatives .
Propriétés
Formule moléculaire |
C9H5F3N2O |
|---|---|
Poids moléculaire |
214.14 g/mol |
Nom IUPAC |
3-(2,4,5-trifluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H5F3N2O/c10-5-2-7(12)6(11)1-4(5)8-3-9(13)15-14-8/h1-3H,13H2 |
Clé InChI |
BXVRQOCEVFRQKB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)F)C2=NOC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-({2-[2-(2-azidoethoxy)ethoxy]ethyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13597116.png)
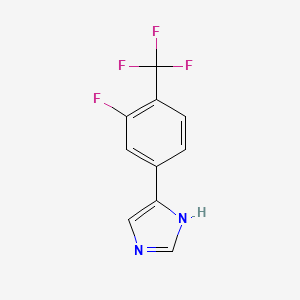
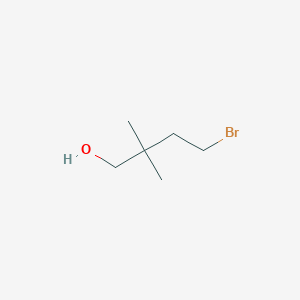
![1-[2-(2-Fluorophenoxy)phenyl]methanaminehydrochloride](/img/structure/B13597122.png)
![6-(1h-Benzo[d]imidazol-2-yl)hexan-1-amine](/img/structure/B13597127.png)

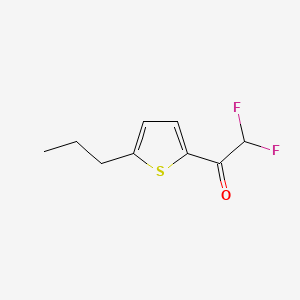

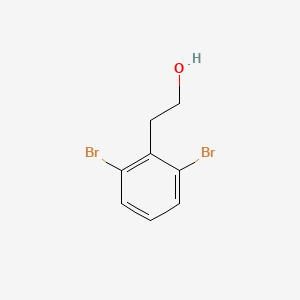
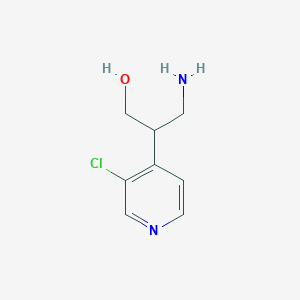
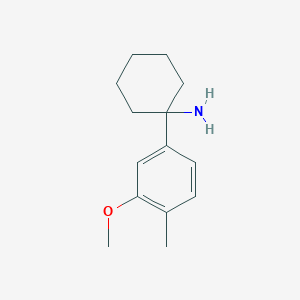
![2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride](/img/structure/B13597169.png)
